molecular formula C5H11ClO3 B051130 2-Chloro-1,1,1-trimethoxyethane CAS No. 74974-54-2

2-Chloro-1,1,1-trimethoxyethane

Cat. No.: B051130
CAS No.: 74974-54-2
M. Wt: 154.59 g/mol
InChI Key: NPEIUNVTLXEOLT-UHFFFAOYSA-N
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Description

2-Chloro-1,1,1-trimethoxyethane (CAS 74974-54-2) is a chlorinated orthoester with the molecular formula ClCH₂C(OCH₃)₃ and a molecular weight of 154.59 g/mol. It is a colorless liquid with a boiling point of 138°C and a density of 1.147 g/mL at 25°C . This compound is widely utilized as a reagent in organic synthesis, particularly for introducing chloromethyl groups into heterocyclic frameworks. Key applications include:

  • Synthesis of 2-phenyl-1,3,4-triazole derivatives and NK1 receptor antagonists .
  • Preparation of 2-chloromethyl-7-[3-(trifluoromethyl)pyridin-2-yl]-3H-quinazolin-4-one, a precursor for positron emission tomography (PET) radioligands .
  • Formation of (E)-5-(2-arylvinyl)pyrimidines via nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1,1,1-trimethoxyethane can be synthesized through the chlorination of 1,1,1-trimethoxyethane. The process involves introducing chlorine gas into a flask containing 1,1,1-trimethoxyethane at a controlled temperature of 10°C. The reaction is carried out over four hours, ensuring the internal temperature does not exceed 15°C. The mixture is then subjected to distillation to remove low boilers like methanol and methyl acetate, resulting in a yield of approximately 67%.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving advanced distillation techniques and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines and alcohols, typically under mild to moderate conditions.

    Oxidation: Strong oxidizing agents may be used, though specific examples are less documented.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

2-Chloro-1,1,1-trimethoxyethane serves as a crucial building block in synthetic organic chemistry. It is used to synthesize various derivatives and compounds through nucleophilic substitution reactions.

  • Building Block for Amidoesters : The compound can react with amines to form substituted acid amidoesters, which are valuable in pharmaceuticals and agrochemicals .
  • Synthesis of Benzothiazoles and Benzoxazoles : It has been documented that this compound can be utilized to produce benzothiazoles and benzoxazoles, which are important in medicinal chemistry due to their biological activities .

Proteomics Research

In proteomics, this compound is employed for glycosylation analysis. It can cleave N-glycosidic bonds linking sugars to proteins, facilitating the study of glycoproteins and their functions. This application is critical for understanding cellular processes and disease mechanisms.

Analytical Chemistry

The compound is used as a reagent in various analytical techniques. Its properties allow for the derivatization of different analytes, enhancing detection sensitivity in chromatographic methods.

Case Study 1: Synthesis of Substituted Amidoesters

A study demonstrated the synthesis of substituted amidoesters using this compound as a reactant with various amines under mild conditions. The reaction yielded high purity products that were characterized using NMR spectroscopy .

ReactantsConditionsYield
Amine + this compoundAmbient temperature62%

Case Study 2: Glycosylation Analysis

In another investigation focusing on glycoproteins, researchers utilized this compound to cleave specific glycosidic bonds. The results indicated that this compound effectively released oligosaccharides from glycoproteins, allowing for subsequent analysis via mass spectrometry.

ApplicationMethodologyOutcome
Glycosylation CleavageTreatment with this compoundSuccessful release of oligosaccharides

Mechanism of Action

The mechanism of action of 2-Chloro-1,1,1-trimethoxyethane primarily involves its role as a reagent in chemical reactions. It acts as a source of the chloro group in substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1,1,1-triethoxyethane (CAS 51076-95-0)

Molecular Formula : C₈H₁₇ClO₃
Molecular Weight : 196.67 g/mol
Key Differences :

  • Structure : Ethoxy groups (-OCH₂CH₃) replace methoxy groups (-OCH₃), increasing steric bulk and hydrophobicity.
  • Reactivity : Similar nucleophilic substitution chemistry but slower reaction kinetics due to larger ethoxy substituents .
  • Applications : Intermediate in synthesizing complex ethers and chloroalkanes; used in methodologies requiring extended alkoxy chains .
Property 2-Chloro-1,1,1-trimethoxyethane 2-Chloro-1,1,1-triethoxyethane
Boiling Point 138°C Not reported
Density (g/mL) 1.147 Not reported
Molecular Weight (g/mol) 154.59 196.67

2-Chloro-1,1,1-trifluoroethane (CAS 75-88-7)

Molecular Formula : C₂H₂ClF₃
Molecular Weight : 134.48 g/mol
Key Differences :

  • Structure : Fluorine atoms replace methoxy groups, resulting in a volatile gas (b.p. -9°C) .
  • Toxicity: Metabolized to trifluoroacetic acid and trifluoroacetaldehyde hydrate, linked to liver and reproductive toxicity in rodents .
Property This compound 2-Chloro-1,1,1-trifluoroethane
Physical State Liquid Gas
Primary Hazard Flammability (H226) Ozone depletion, reproductive toxicity

2-Chloro-1,1-dimethoxyethane (CAS 3140-76-7)

Molecular Formula : C₄H₉ClO₂
Molecular Weight : 124.56 g/mol
Key Differences :

  • Structure : One fewer methoxy group compared to the trimethoxy analog.
  • Reactivity : Higher electrophilicity at the chlorinated carbon due to reduced steric hindrance.
  • Applications: Less commonly reported in synthesis; suppliers include Merck Schuchardt and Santa Cruz Biotechnology .

Structural and Functional Analysis

Electronic and Steric Effects

  • Methoxy vs. Ethoxy Groups : Methoxy substituents in this compound provide moderate electron-donating effects, stabilizing intermediates in SN2 reactions. Ethoxy groups in the triethoxy analog hinder nucleophilic attack due to increased steric bulk .
  • Fluorine Substitution : In 2-chloro-1,1,1-trifluoroethane, fluorine's strong electronegativity polarizes the C-Cl bond, enhancing its susceptibility to metabolic dechlorination .

Biological Activity

2-Chloro-1,1,1-trimethoxyethane (CAS 74974-54-2) is a chlorinated derivative of trimethoxyethane, which has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Properties

This compound is synthesized through the chlorination of 1,1,1-trimethoxyethane. The process typically involves the introduction of chlorine gas into a cooled solution of the precursor compound in the presence of a base such as sodium methoxide. This method yields a high purity product (>99%) with a significant yield (approximately 76%) .

Physical Properties:

  • Molecular Formula: C_5H_11ClO_3
  • Molecular Weight: 150.59 g/mol
  • Boiling Point: 138 °C
  • Density: 1.147 g/mL at 25 °C
  • Refractive Index: n20/D 1.425

Anticancer Activity

Recent studies have evaluated the biological activity of this compound in various cancer cell lines. Notably, it has been investigated for its anticancer properties against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines.

In one study, derivatives containing the chloromethyl group were assessed for their cytotoxic effects. The results indicated that specific structural modifications significantly influenced their anticancer efficacy. For instance:

CompoundCell LineIC50 (µM)
31HCT-1160.5
31MCF-74
31HeLa4.5

Compound 31 exhibited the most potent activity among tested derivatives .

TRPV1 Receptor Interaction

The compound has also been studied concerning its interaction with the Transient Receptor Potential Vanilloid Subfamily Member 1 (TRPV1), which is implicated in pain and inflammatory responses. In a specific study involving radiolabeled analogs, it was found that while some derivatives displayed binding affinities for TRPV1, this compound itself did not demonstrate sufficient affinity for effective in vivo imaging applications . The binding affinities varied significantly based on structural modifications to the compounds tested.

Case Studies and Research Findings

Case Study: Structure-Activity Relationship Analysis

A comprehensive analysis was conducted to explore how variations in substituents on the aromatic rings affected biological activity. The study concluded that small changes in structure could lead to significant variations in binding affinity and functional potency against TRPV1 .

Pharmacokinetics and Biodistribution

Further pharmacokinetic studies revealed that the biodistribution of radiolabeled compounds containing chlorinated derivatives showed persistent binding in several tissues, including the spleen and pancreas. However, low retention was noted in pain-associated tissues like the trigeminal nerve . This suggests that while these compounds can bind to TRPV1 receptors, their efficacy may be limited by their pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-1,1,1-trimethoxyethane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or acetal formation. For example, in Scheme 3 of a synthesis pathway ( ), the compound is produced by reacting precursors with this compound under reflux in 1,4-dioxane (130°C, 4 hours). Optimizing stoichiometry (1.5 equivalents of reagent) and solvent polarity improves yield. Purity is often verified via gas chromatography (GC) with >98% purity reported in commercial batches .

Q. How can researchers purify this compound to achieve high analytical-grade standards?

  • Methodological Answer : Distillation under reduced pressure is recommended due to the compound’s volatility. Post-synthesis, fractional distillation (boiling point ~130–140°C) removes unreacted starting materials. Analytical-grade purity is confirmed using GC-MS or 1^1H/13^13C NMR to detect residual solvents (e.g., 1,4-dioxane) or byproducts like trimethyl orthoacetate .

Q. What are the common applications of this compound in organic synthesis?

  • Methodological Answer : The compound serves as a chloromethylating agent in heterocycle synthesis. For instance, it reacts with pyridine derivatives to form quinazolin-4-ones under reflux ( ) or with aldehydes in the presence of DIPEA to yield substituted sulfonamides ( ). Its methoxy groups enhance electrophilicity, facilitating nucleophilic displacement reactions .

Advanced Research Questions

Q. How does this compound participate in mechanistically complex reactions, such as tandem cyclization-alkylation?

  • Methodological Answer : In benzothiazole synthesis ( ), the compound acts as a chloromethyl donor. Mechanistic studies suggest that its methoxy groups stabilize transition states via resonance, while the chloro group undergoes SN2 displacement. Kinetic analysis (e.g., monitoring via 19^{19}F NMR) reveals rate dependence on solvent polarity and temperature .

Q. What stability challenges arise when using this compound under acidic or high-temperature conditions?

  • Methodological Answer : The compound hydrolyzes in aqueous acidic conditions to form chloroacetaldehyde and methanol. Stability studies (TGA/DSC) show decomposition above 150°C, limiting its use in high-temperature reactions. Inert atmospheres (N2_2) and anhydrous solvents (e.g., dry 1,4-dioxane) are critical for long-term storage .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :

  • GC-MS : Identifies volatile impurities (e.g., residual chloroacetaldehyde).
  • NMR : 1^1H NMR (δ 3.2–3.4 ppm for methoxy groups; δ 4.8–5.0 ppm for CH2_2Cl) confirms structure.
  • IR Spectroscopy : C-O stretches (1100–1200 cm1^{-1}) and C-Cl stretches (600–800 cm1^{-1}) validate functional groups .

Q. Are there documented metabolic or toxicological profiles for this compound in biological systems?

  • Methodological Answer : No peer-reviewed studies on its metabolism or toxicity are available. However, structurally similar compounds (e.g., 2-chloro-1,1,1-trifluoroethane) undergo hepatic dechlorination to trifluoroacetic acid (). Researchers should conduct in vitro assays (e.g., microsomal incubation) to identify potential metabolites and assess cytotoxicity .

Properties

IUPAC Name

2-chloro-1,1,1-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEIUNVTLXEOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40225932
Record name 1,1,1-Trimethoxy-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74974-54-2
Record name 1,1,1-Trimethoxy-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074974542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Trimethoxy-2-chloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-1,1,1-TRIMETHOXYETHANE
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Synthesis routes and methods I

Procedure details

A 1000 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with 480 g (4 mol) of 1,1,1-trimethoxyethane. Within 4 hours, 220 g (3.14 mol) of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. A distillation apparatus having approx. 5 theoretical plates was used to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1. In the main fraction, 413 g of 2-chloro-1,1,1-trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 67%.
Quantity
480 g
Type
reactant
Reaction Step One
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220 g
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Synthesis routes and methods II

Procedure details

A 500 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with a mixture of 240 g (2 mol) of 1,1,1-trimethoxyethane and 1% of NaOCH3 (30%). Within 4 hours, 110 g of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. Using a distillation apparatus having approx. 5 theoretical plates, low boilers such as methanol and methyl acetate were removed in the first stages of distillation at a reflux ratio of 5:1. In the main fraction, 234 g of 2-chloro-1,1,1-trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 76%.
Quantity
240 g
Type
reactant
Reaction Step One
Name
NaOCH3
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
110 g
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Synthesis routes and methods III

Procedure details

A 1000 ml flask equipped with a stirrer and gas inlet tube was initially charged at 10° C. with a mixture of 648 g (4 mol) of 1,1,1-triethoxyethane and 70 g (approx. 11% by weight) of ethanol. Within 4 hours, 260 g (3.70 mol) of chlorine were introduced into the flask in gaseous form, and the internal temperature of the flask did not rise above 15° C. Once the entire amount of chlorine had been introduced into the flask, the mixture was worked-up by distillation. A distillation apparatus having approx. 5 theoretical plates was used to remove low boilers such as methanol and methyl acetate in the first stages at a reflux ratio of 5:1. In the main fraction, 520 g of 2-chloro-1,1,1 trimethoxyethane in a purity of >99.0% were obtained at a reflux ratio of 2:1. This amount of product corresponds to a yield of approx. 67%.
Quantity
648 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-1,1,1-trimethoxyethane
2-Chloro-1,1,1-trimethoxyethane
2-Chloro-1,1,1-trimethoxyethane
2-Chloro-1,1,1-trimethoxyethane
2-Chloro-1,1,1-trimethoxyethane
2-Chloro-1,1,1-trimethoxyethane

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